molecular formula C10H13N3 B13459314 5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole

5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole

Cat. No.: B13459314
M. Wt: 175.23 g/mol
InChI Key: XLQDIFAXBIEJCB-UHFFFAOYSA-N
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Description

5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole is a heterocyclic compound that features both pyrrole and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole typically involves the reaction of 2,5-dimethylpyrrole with appropriate pyrazole derivatives. One common method includes the use of 2,5-dimethoxytetrahydrofuran and bismuth nitrate pentahydrate as a catalyst . The reaction conditions often involve ultrasonic exposure to enhance the yield and efficiency of the synthesis.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the pyrrole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyrrole or pyrazole rings.

Mechanism of Action

The mechanism of action of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as dihydrofolate reductase and enoyl ACP reductase . These interactions disrupt essential biological pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole is unique due to the combination of pyrrole and pyrazole rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

3-(2,5-dimethylpyrrol-1-yl)-5-methyl-1H-pyrazole

InChI

InChI=1S/C10H13N3/c1-7-6-10(12-11-7)13-8(2)4-5-9(13)3/h4-6H,1-3H3,(H,11,12)

InChI Key

XLQDIFAXBIEJCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=NNC(=C2)C)C

Origin of Product

United States

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